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molecular formula C10H11NS B8670093 (2-Isothiocyanatopropan-2-yl)benzene CAS No. 25343-67-3

(2-Isothiocyanatopropan-2-yl)benzene

Cat. No. B8670093
M. Wt: 177.27 g/mol
InChI Key: CLBISJQRXGCUGE-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

Cumylamine (5.32 mL, 37.0 mmol) (TCI America) and Et3N (16.97 mL, 122 mmol) (Aldrich) were mixed in THF (40 mL) at 0° C. under a nitrogen atmosphere. Carbon disulfide (2.224 mL, 37.0 mmol) (J.T.Baker) was added dropwise via syringe over the course of 10 min. The reaction was stirred at 0° C. for 1 h before being warmed to RT and stirred for 1 h. p-Toluenesulfonyl chloride (7.76 g, 40.7 mmol) (Fluka) was added, and the reaction was stirred at RT for 1 h. The mixture was quenched with 1 M HCl and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, and concentrated to give (2-isothiocyanatopropan-2-yl)benzene.
Quantity
5.32 mL
Type
reactant
Reaction Step One
Name
Quantity
16.97 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.224 mL
Type
reactant
Reaction Step Two
Quantity
7.76 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].CCN(CC)CC.[C:18](=S)=[S:19].C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1COCC1>[N:10]([C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2])=[C:18]=[S:19]

Inputs

Step One
Name
Quantity
5.32 mL
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)N
Name
Quantity
16.97 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.224 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
7.76 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being warmed to RT
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction was stirred at RT for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 1 M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=C=S)C(C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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